Reduced Mutagenic Risk with 6-Fluorination
A head-to-head study on the closely related 4-methylquinoline scaffold demonstrates that fluorination at the 6-position results in a specific reduction in mutagenicity. In the Ames test using Salmonella typhimurium TA100, the mutagenic potency of 6-fluoro-4-methylquinoline was significantly lower than that of the parent non-fluorinated 4-methylquinoline and the regioisomeric 7-fluoro-4-methylquinoline, which remained highly mutagenic . This is a critical differentiator for researchers concerned with genotoxic liabilities.
| Evidence Dimension | Mutagenic potency |
|---|---|
| Target Compound Data | Less mutagenic than non-fluorinated 4-methylquinoline |
| Comparator Or Baseline | Non-fluorinated 4-methylquinoline (highly mutagenic) and 7-Fluoro-4-methylquinoline (as highly mutagenic as parent) |
| Quantified Difference | Not explicitly quantified as a fold-change in the abstract; described as 'less mutagenic' vs. 'as highly mutagenic'. |
| Conditions | Ames test (Salmonella typhimurium TA100) |
Why This Matters
This evidence suggests that the 6-fluoro-4-methyl substitution pattern may offer a safer toxicological profile, making it a preferred starting scaffold over the 7-fluoro or non-fluorinated analogs in drug discovery programs aiming to avoid mutagenicity-related attrition.
